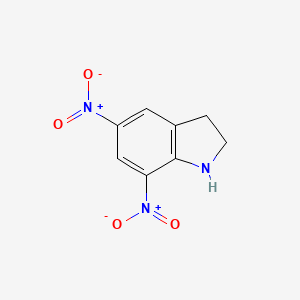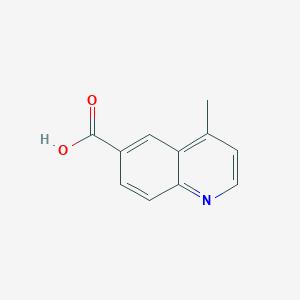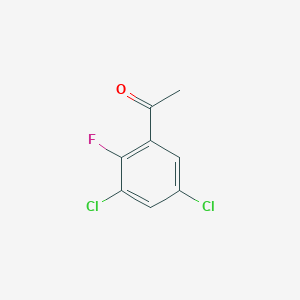
1,2-Dibromocyclopentene
Vue d'ensemble
Description
1,2-Dibromocyclopentene is a chemical compound that is closely related to various cyclopentene derivatives, which are of interest due to their potential applications in organic synthesis and material science. Although the provided papers do not directly discuss 1,2-dibromocyclopentene, they do provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties and reactivity of 1,2-dibromocyclopentene.
Synthesis Analysis
The synthesis of cyclopentene derivatives can be complex, involving multiple steps and the use of various reagents and catalysts. For instance, the synthesis of 2-methylgermacyclopentanes from 1,4-dibromopentane and germanium halides involves the Grignard procedure, indicating that halogenated cyclopentanes can be used as precursors for organometallic compounds . Similarly, the synthesis of 4-methylenecyclopentenes from 1-silylalkynes and 2-bromozincmethyl-2-propenyl ethers followed by Pd(0)-catalyzed cyclization demonstrates the utility of transition metal catalysis in forming cyclopentene rings .
Molecular Structure Analysis
The molecular structure of cyclopentene derivatives can be determined using spectroscopic methods and X-ray crystallography. For example, the crystal and molecular structure of 1,2-diphenylcyclopentene was determined to have a monoclinic space group with specific bond angles and lengths, indicating a non-planar structure with a certain degree of ring strain . This information is valuable for predicting the reactivity and stability of 1,2-dibromocyclopentene.
Chemical Reactions Analysis
Cyclopentene derivatives undergo various chemical reactions, including photochromic reactions, as seen in the case of perfluorocyclopentene derivatives, which change color upon irradiation with light due to reversible photocyclization reactions . Additionally, the reactivity of 1,1-dibromo-2-acyloxymethylcyclopropanes, which can undergo bromine-lithium exchange followed by cyclization to form oxabicyclohexanes, suggests that dibromocyclopentenes may also participate in similar exchange and cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentene derivatives can be influenced by their molecular structure. For instance, the presence of substituents can affect the rates of photochemical reactions without affecting the activation energies significantly . Theoretical studies, such as those on cyclobuta[1,2:3,4]dicyclopentene, provide insights into the relative energies and aromaticity of these compounds, which can be related to their stability and reactivity .
Applications De Recherche Scientifique
Synthesis of β-bromocyclopentenylmagnesium reagent
- Application Summary: 1,2-Dibromocyclopentene undergoes a single Br/Mg exchange reaction with i PrMgCl LiCl to yield the corresponding β-bromocyclopentenylmagnesium reagent .
- Methods of Application: The method involves a single Br/Mg exchange reaction with i PrMgCl LiCl .
- Results or Outcomes: The outcome of this reaction is the β-bromocyclopentenylmagnesium reagent .
Synthesis of Cyclopentene Analogs
- Application Summary: 1,2-Dibromocyclopentene has been used in the synthesis of cyclopentene analogs .
- Methods of Application: The specific methods of application are not detailed in the sources, but it involves the use of 1,2-Dibromocyclopentene in the synthesis process .
- Results or Outcomes: The outcome of this application is the production of cyclopentene analogs .
Cis-Trans Isomerism in Cycloalkanes
- Application Summary: 1,2-Dibromocyclopentane can exist as two different stereoisomers: cis-1,2-dibromocyclopentane and trans-1,2-dibromocyclopentane .
- Methods of Application: The method involves the spatial orientation of the two bromines on the cyclopentane ring. In cis-1,2-dibromocyclopentane, both bromine atoms are on the same “face” of the cyclopentane ring, while in trans-1,2-dibromocyclopentane, the two bromines are on opposite faces of the ring .
- Results or Outcomes: The outcome of this application is the production of two different stereoisomers of 1,2-dibromocyclopentane .
Synthesis of 1,2-Disubstituted Cyclopentadienes
- Application Summary: 1,2-Dibromocyclopentene has been used in the synthesis of 1,2-disubstituted cyclopentadienes .
- Methods of Application: The specific methods of application are not detailed in the sources, but it involves the use of 1,2-Dibromocyclopentene in the synthesis process .
- Results or Outcomes: The outcome of this application is the production of 1,2-disubstituted cyclopentadienes .
Stereoisomerism in Cycloalkanes
- Application Summary: 1,2-Dibromocyclopentane can exist as two different stereoisomers: cis-1,2-dibromocyclopentane and trans-1,2-dibromocyclopentane .
- Methods of Application: The method involves the spatial orientation of the two bromines on the cyclopentane ring. In cis-1,2-dibromocyclopentane, both bromine atoms are on the same “face” of the cyclopentane ring, while in trans-1,2-dibromocyclopentane, the two bromines are on opposite faces of the ring .
- Results or Outcomes: The outcome of this application is the production of two different stereoisomers of 1,2-dibromocyclopentane .
Catalyst for Enantioselective Reactions
- Application Summary: Transition metal complexes with 1,2-disubstituted cyclopentadienyl anions bearing a chiral scaffold based on the binaphthyl or spiranyl frameworks can be used as catalyst for a number of enantioselective reactions involving C–C, C–heteroatom, etc. bond formation processes .
- Methods of Application: The specific methods of application are not detailed in the sources, but it involves the use of 1,2-Dibromocyclopentene in the synthesis process .
- Results or Outcomes: The outcome of this application is the production of catalysts for a number of enantioselective reactions .
Safety And Hazards
1,2-Dibromocyclopentene is harmful if swallowed or in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if swallowed, medical attention should be sought .
Propriétés
IUPAC Name |
1,2-dibromocyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2/c6-4-2-1-3-5(4)7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWFXPGGROADNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403305 | |
| Record name | 1,2-Dibromocyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromocyclopentene | |
CAS RN |
75415-78-0 | |
| Record name | 1,2-Dibromocyclopentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75415-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibromocyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



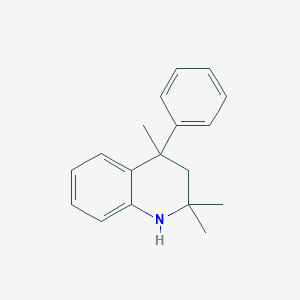
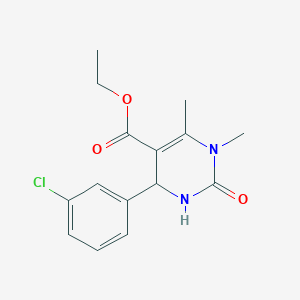
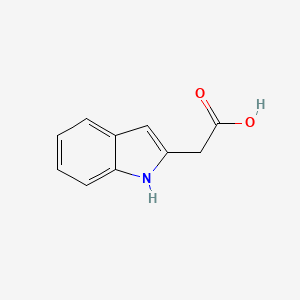
![3-[(2-iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B1308621.png)
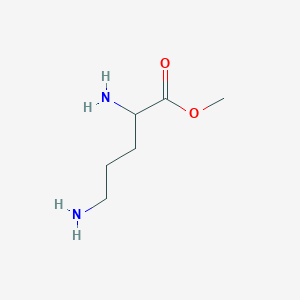
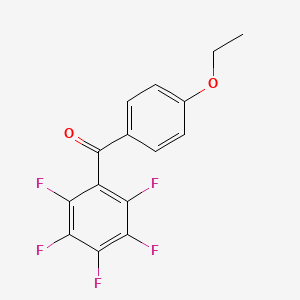
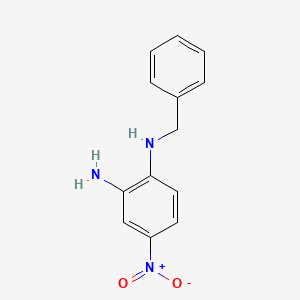
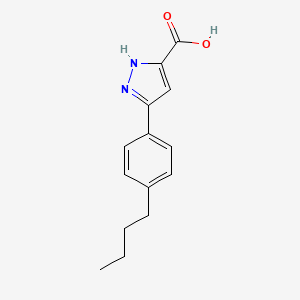
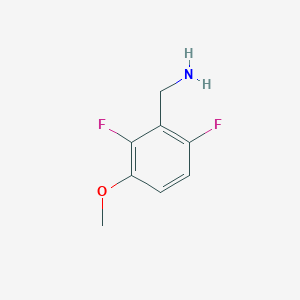
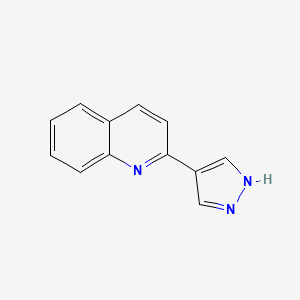
![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-furoate](/img/structure/B1308635.png)
